Esculentin-1-OR4 belongs to the class of antimicrobial peptides (AMPs), specifically within the family of esculentins. These peptides are characterized by their ability to disrupt bacterial membranes, leading to cell lysis. The classification of esculentin-1-OR4 is based on its structural features, including its cationic nature and amphipathicity, which are crucial for its interaction with microbial membranes.
The synthesis of Esculentin-1-OR4 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids using coupling reagents such as HBTU (O-(Benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed for protecting amino groups during synthesis.
Once the desired peptide sequence is assembled, cleavage from the solid support is performed using trifluoroacetic acid (TFA), followed by purification through high-performance liquid chromatography (HPLC). Characterization techniques such as mass spectrometry and circular dichroism spectroscopy are utilized to confirm the identity and secondary structure of the synthesized peptide .
The molecular structure of Esculentin-1-OR4 exhibits a characteristic alpha-helical conformation, which is essential for its biological activity. The peptide typically consists of 21 amino acids, with a net positive charge that facilitates its interaction with negatively charged bacterial membranes.
Key structural data includes:
Esculentin-1-OR4 primarily acts through membrane-disrupting mechanisms. Upon contact with bacterial membranes, it inserts itself into the lipid bilayer, leading to pore formation or membrane destabilization. This action results in leakage of cellular contents and ultimately cell death.
Research has shown that variations in the peptide sequence can influence its efficacy against different bacterial strains. For instance, modifications that enhance cationicity or alter hydrophobicity can significantly improve antimicrobial activity .
The mechanism by which Esculentin-1-OR4 exerts its antimicrobial effects involves several key steps:
Quantitative assays have demonstrated that at concentrations as low as 10 µM, Esculentin-1-OR4 can significantly reduce bacterial viability, highlighting its potential as an effective antimicrobial agent .
Esculentin-1-OR4 possesses several notable physical and chemical properties:
These properties make it an attractive candidate for further development in therapeutic applications .
Esculentin-1-OR4 has several promising applications in scientific research and medicine:
Esculentin-1-OR4 belongs to a conserved family of antimicrobial peptides (AMPs) prevalent in Ranidae frogs, with evolutionary roots tracing back to ancestral Pelophylax lineages. Molecular phylogenetic analyses reveal that esculentin-1 homologs cluster according to geographic distribution and species divergence patterns. The OR4 variant, isolated from Pelophylax nigromaculatus (dark-spotted frog), shares a recent common ancestor with P. fukienensis esculentin-1P, evidenced by 94.7% amino acid sequence identity in the mature peptide domain [1] [3]. This close relationship is further supported by maximum-likelihood phylogenetic trees, which place OR4 and esculentin-1P within a monophyletic clade distinct from esculentins of Odorrana and Lithobates genera [1] [10].
Genetic distance metrics indicate higher divergence between OR4 and esculentins from non-Pelophylax taxa (>25% sequence variation), underscoring genus-specific diversification. The C-terminal heptapeptide ring—stabilized by a disulfide bridge—is a signature structural feature conserved across all esculentin-1 homologs, suggesting its critical role in functional stability over 100 million years of ranid evolution [3] [10].
Table 1: Genetic Distances of Esculentin-1 Homologs
Species | Peptide Designation | Amino Acid Identity vs. OR4 (%) | Key Structural Features |
---|---|---|---|
P. nigromaculatus | Esculentin-1-OR4 | 100.0 | Disulfide-bonded C-terminal loop |
P. fukienensis | Esculentin-1P | 94.7 | Conserved helical domain |
Odorrana grahami | Esculentin-1-OG | 78.2 | Variant spacer peptide |
Lithobates warszewitschii | Esculentin-1-LW | 72.9 | Altered cationic residues |
The esculentin-1-OR4 precursor gene (GenBank OR238914) spans 255 nucleotides, encoding an 84-amino-acid prepropeptide organized into three domains:
Comparative genomics across Pelophylax reveals high synteny in gene architecture but significant divergence in spacer peptide sequences. P. nigromaculatus and P. fukienensis share identical exon-intron boundaries, indicating conserved transcriptional regulation. However, P. perezi (a parental species of hybrid P. grafi) exhibits a truncated spacer region, suggesting lineage-specific mutations [5]. Chromosomal mapping via fluorescence in situ hybridization (FISH) localizes the esculentin-1 gene to chromosome 10 in P. nigromaculatus, coinciding with a pericentromeric RrS1 repeat region rich in AT-base pairs—a genomic feature linked to amplified AMP expression in ranids [5].
Tissue-specific expression profiling demonstrates skin-selective transcription, with esculentin-1-OR4 mRNA levels 5.3-fold higher in skin than muscle and negligible in internal organs. This aligns with the peptide’s role in dermal defense [1] [3].
Table 2: Genomic Features of Esculentin-1 Precursors in Pelophylax
Species | Gene Length (bp) | Signal Peptide Length | Spacer Peptide pI | Chromosomal Localization |
---|---|---|---|---|
P. nigromaculatus | 255 | 22 residues | 3.2 | Chr 10 (pericentromeric) |
P. fukienensis | 255 | 22 residues | 3.5 | Not characterized |
P. perezi | 249 | 22 residues | 4.1 | Chr 10 (subtelomeric) |
Host-pathogen coevolution drives the adaptive refinement of esculentin-1-OR4 through reciprocal selection pressures. P. nigromaculatus, farmed intensively in China, faces persistent bacterial threats (e.g., Vibrio anguillarum, E. coli), selecting for enhanced AMP efficacy. Experimental data show OR4 exhibits strain-specific bactericidal activity, with MIC values of 6.25 μg/mL against these pathogens—significantly lower than for Listeria monocytogenes (50 μg/mL) [1] [3]. This aligns with the "arms race" dynamics predicted by coevolutionary models, where pathogens evolve evasion mechanisms, and hosts counter-elevate AMP potency [2] [6].
The peptide’s dual functionality—membrane disruption and immunomodulation—exemplifies evolutionary adaptations to coevolution:
Theoretical models of host-pathogen coevolution predict that such multifunctional AMPs are maintained when pathogens evolve resistance to single-mechanism defenses. Esculentin-1-OR4’s conserved yet adaptable sequence—particularly in its membrane-targeting N-terminal helix—allows rapid evolutionary tuning to counter novel bacterial strains [2] [6] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0